![molecular formula C10H8BrNO B3246451 1H-Indole-3-carboxaldehyde, 5-bromo-2-methyl- CAS No. 17826-09-4](/img/structure/B3246451.png)
1H-Indole-3-carboxaldehyde, 5-bromo-2-methyl-
Overview
Description
1H-Indole-3-carbaldehyde and its derivatives, including 5-bromo-2-methyl-, are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules .
Synthesis Analysis
1H-Indole-3-carbaldehyde and its derivatives play a significant role in Multicomponent reactions (MCRs), which offer access to complex molecules . MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates .Chemical Reactions Analysis
1H-Indole-3-carbaldehyde and its derivatives are involved in inherently sustainable multicomponent reactions . These reactions are generally high-yielding, operationally friendly, time- and cost-effective . They can produce products with diverse functional groups .Scientific Research Applications
Multicomponent Reactions (MCRs)
Overview: Multicomponent reactions (MCRs) are powerful synthetic strategies that allow the convergent assembly of complex molecules from multiple starting materials. They are environmentally friendly, high-yielding, and cost-effective.
Role of 5-Bromo-2-methyl-1H-indole-3-carbaldehyde::- Researchers have explored its applications in sustainable multicomponent reactions from 2014 to 2021 .
Antiviral Research
Overview: Given the ongoing need for antiviral agents, exploring novel compounds is crucial.
Role of 5-Bromo-2-methyl-1H-indole-3-carbaldehyde::- Researchers have prepared 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole and investigated their antiviral activity against RNA and DNA viruses .
Other Applications
Overview: Beyond the mentioned fields, 5-Bromo-2-methyl-1H-indole-3-carbaldehyde may find applications in other areas, such as materials science or catalysis.
Mohammadi Ziarani, G., Hasani, S., Mohajer, F., Varma, R. S., & Rafiee, F. (2022). The Molecular Diversity of 1H-Indole-3-Carbaldehyde Derivatives and Their Role in Multicomponent Reactions. Topics in Current Chemistry, 380(24), 1–22. Read more
Mechanism of Action
Target of Action
Indole derivatives, in general, have been found to bind with high affinity to multiple receptors , playing a significant role in cell biology .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological changes . For instance, some indole derivatives act as receptor agonists, stimulating the production of certain proteins .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives have been found to exhibit various biologically vital properties . For example, some indole derivatives have shown inhibitory activity against certain viruses .
properties
IUPAC Name |
5-bromo-2-methyl-1H-indole-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-9(5-13)8-4-7(11)2-3-10(8)12-6/h2-5,12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSRWYBZDMNUAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Br)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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